2-(Methoxymethyl)piperidine
Overview
Description
2-(Methoxymethyl)piperidine is an organic compound with the molecular formula C7H15NO. It is a piperidine derivative, characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol. This process can be carried out under acidic or basic conditions to facilitate the formation of the methoxymethyl group. The reaction is generally performed at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
2-(Methoxymethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can serve as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)piperidine involves its interaction with various molecular targets. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The piperidine ring can interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the methoxymethyl group.
N-Methylpiperidine: Similar structure but with a methyl group instead of methoxymethyl.
N-Ethylpiperidine: Contains an ethyl group instead of methoxymethyl.
Uniqueness: 2-(Methoxymethyl)piperidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(methoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399201 | |
Record name | 2-(methoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-13-9 | |
Record name | 2-(methoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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